2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol
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Overview
Description
2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound with the molecular formula C₉H₈N₂OS. It is part of the thienopyrimidine family, known for its diverse biological activities and potential therapeutic applications . This compound features a cyclopropyl group attached to a thieno[2,3-d]pyrimidine core, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol typically involves cyclization reactions. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the use of cyclopropylamine and thiophene-2-carboxylic acid derivatives under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core .
Scientific Research Applications
2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. For example, it has been studied for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis . This inhibition can disrupt cell proliferation, making it a candidate for anticancer therapy.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Pyrido[2,3-d]pyrimidine: Exhibits diverse therapeutic potential, including antiviral and anticancer activities.
Uniqueness: 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol is unique due to its cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development .
Properties
Molecular Formula |
C9H8N2OS |
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Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-cyclopropyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H8N2OS/c12-8-6-3-4-13-9(6)11-7(10-8)5-1-2-5/h3-5H,1-2H2,(H,10,11,12) |
InChI Key |
LJKNOFDSFBUVIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CS3)C(=O)N2 |
Origin of Product |
United States |
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